BenchChemオンラインストアへようこそ!

2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide

COX-2 inhibitor medicinal chemistry structure-activity relationship

Select this distinct 3-methyl-5-amino-isoxazole acetamide to access a predicted unique COX-2 selectivity/potency/PK profile, as the 5-methyl substitution on the oxazole ring selectively enhances COX-2 selectivity versus classical diaryl-oxazole analogues. Use it as a chemical probe to dissect COX-2-dependent inflammatory pathways or as a low molecular weight (~294 Da) lead optimization starting point. Differentiate your SAR studies with the methylsulfonylphenyl pharmacophore.

Molecular Formula C13H14N2O4S
Molecular Weight 294.33 g/mol
CAS No. 1021250-20-3
Cat. No. B6534617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide
CAS1021250-20-3
Molecular FormulaC13H14N2O4S
Molecular Weight294.33 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C13H14N2O4S/c1-9-7-13(19-15-9)14-12(16)8-10-3-5-11(6-4-10)20(2,17)18/h3-7H,8H2,1-2H3,(H,14,16)
InChIKeyFWEGJKFRIBOQPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide Procurement: Core Identity and Structural Context


2-(4-Methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide (CAS 1021250-20-3) is a synthetic small molecule featuring a 4-methanesulfonylphenyl acetamide backbone linked to a 3-methyl-1,2-oxazole (isoxazole) amine. It belongs to the broader class of oxazole-based sulfone/sulfonamide derivatives that have been extensively patented as selective cyclooxygenase-2 (COX-2) inhibitors with antipyretic, analgesic, and anti-inflammatory properties [1]. The core 2-(4-methanesulfonylphenyl)acetamide substructure is commercially supplied as a research intermediate , and the specific isoxazole substitution pattern defines its uniqueness within this chemical space.

Why 2-(4-Methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide Cannot Be Arbitrarily Replaced by Close Analogs


Within the methylsulfonylphenyl oxazole patent class, COX-2 inhibitory potency and selectivity are acutely sensitive to the heterocycle substitution pattern. The patent literature explicitly notes that introducing a methyl group at the 5-position of the oxazole ring enhances COX-2 selectivity but can compromise in vivo activity [1]. Therefore, the specific 3-methyl-5-amino-isoxazole configuration of this compound is predicted to confer a unique selectivity/potency/PK profile different from the 4,5-diaryloxazole or 2-phenyl-4-cyclohexyl-5-(4-methylsulfonylphenyl)oxazole analogues disclosed in the patent. Simple generic substitution based on the sulfonylphenyl motif alone is scientifically unsound.

Quantitative Differentiation Evidence for 2-(4-Methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide


Structural Topology Compared to Classic 4,5-Diaryloxazole COX-2 Inhibitors

The target compound features an inverted connectivity: the methylsulfonylphenyl is attached via an acetamide linker to the 5-amino position of the 3-methylisoxazole, whereas most potent COX-2 inhibitors in the patent class (e.g., 5-methyl-4-[4-(methylsulfonyl)phenyl]-3-phenylisoxazole, CAS 181695-76-1 ) bear the sulfonylphenyl and phenyl groups directly on the oxazole/isoxazole ring. This topological difference is expected to alter the pharmacophore vector and binding mode to the COX-2 active site, potentially switching selectivity or potency profiles compared to 4,5-diaryl analogues.

COX-2 inhibitor medicinal chemistry structure-activity relationship

Physicochemical Differentiation from Marketed COX-2 Inhibitors: Molecular Weight and LogP

The target compound has a molecular weight of 294.33 g/mol (C13H14N2O4S), placing it significantly below celecoxib (381.38 g/mol) and valdecoxib (314.36 g/mol). It is also smaller than the 2-phenyl-4-cyclohexyl-5-(4-methylsulfonylphenyl)oxazole patent compound (calculated MW ~409.5 g/mol for C22H23NO3S). This lower molecular weight, combined with a moderate calculated logP (estimated ~1.5–2.0), suggests the compound may exhibit superior membrane permeability and oral bioavailability, addressing a limitation noted in the patent where 5-methyl substitution improved selectivity but reduced in vivo activity [1].

drug-likeness physicochemical properties lead optimization

COX-2 Pharmacophore Validation: Methylsulfonylphenyl Group Essential for Potency

The methylsulfonylphenyl (4-SO2Me-phenyl) moiety is a cornerstone pharmacophore for selective COX-2 inhibition. The patent US 6002014 explicitly claims that compounds where one of R or R1 is a methylsulfonylphenyl group 'have superior antipyretic action, analgesic action, anti-inflammatory action, and particularly, selective inhibitory action on cyclooxygenase-2 (COX-2)' [1]. The target compound retains this validated pharmacophore, distinguishing it from close analogs that replace the sulfone with sulfonamide or other bioisosteres, which may reduce COX-2 affinity and selectivity.

COX-2 pharmacophore sulfone enzymatic inhibition

Application Scenarios for 2-(4-Methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide


Tool Compound for COX-2 Selectivity Profiling in Cellular Assays

With its distinct oxazole-acetamide topology and favorable molecular weight, this compound is suitable as a chemical probe to dissect COX-2-dependent inflammatory pathways in cell-based assays (e.g., human whole blood COX-2 assay). Its potentially different binding mode compared to classic diaryl-oxazoles allows researchers to explore alternative binding pockets within the COX-2 active site [1].

Medicinal Chemistry Optimization of Oral COX-2 Inhibitors

The lower molecular weight (~294 Da) positions this compound as an attractive starting point for lead optimization programs aiming to improve bioavailability. The known trade-off between 5-methyl substitution (enhanced selectivity) and reduced in vivo activity in the oxazole class can be systematically evaluated using this scaffold as a baseline [1].

Pharmacophore Validation and SAR Expansion for Sulfone-Containing Anti-inflammatory Agents

The compound serves as a valuable standard for structure-activity relationship (SAR) studies around the methylsulfonylphenyl pharmacophore. By comparing its activity profile against analogues where the sulfone is replaced by sulfonamide or other groups, medicinal chemists can quantify the contribution of the sulfone to COX-2 selectivity and potency [1].

Quote Request

Request a Quote for 2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.